4-benzyl-1'-propyl-1,4'-bipiperidine
Overview
Description
“4-benzyl-1’-propyl-1,4’-bipiperidine” is a complex organic compound. It is related to 1-Benzyl-4-piperidone and 4-Benzylpiperidine , which are used in scientific studies. 4-Benzylpiperidine acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, a series of novel 4- (3- (4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl- 2H -chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4- (3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .
Molecular Structure Analysis
The molecular structure of related compounds like 1’-Benzyl-1,4’-bipiperidine-4’-carboxamide has been analyzed . The molecular formula is C18H27N3O and it has an average mass of 301.427 Da .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds have been studied . For instance, the synthesis of bipyridine derivatives involves metal-catalyzed cross-coupling reactions (including Suzuki, Negishi, and Stille coupling), metal-catalyzed homocoupling reactions (Ullmann and Wurtz coupling), electrochemical methods, and other innovative techniques .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed . For instance, 1’-Benzyl-1,4’-bipiperidine-4’-carboxamide has a molecular formula of CHNO, an average mass of 301.427 Da, and a monoisotopic mass of 301.215424 Da .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the study of “4-benzyl-1’-propyl-1,4’-bipiperidine” and related compounds could involve further exploration of their synthesis methods, mechanisms of action, and potential applications in various fields. The development of more efficient synthetic methods and the discovery of new therapeutic applications are potential areas of future research .
Properties
IUPAC Name |
4-benzyl-1-(1-propylpiperidin-4-yl)piperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2/c1-2-12-21-13-10-20(11-14-21)22-15-8-19(9-16-22)17-18-6-4-3-5-7-18/h3-7,19-20H,2,8-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXRDRXDFPRGGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCC(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.